molecular formula C38H41N3O14S B11828659 Fluorescein-PEG5-NHS ester

Fluorescein-PEG5-NHS ester

Cat. No.: B11828659
M. Wt: 795.8 g/mol
InChI Key: SBHQUOCPGORZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-PEG5-NHS ester: is a compound that combines fluorescein, a widely used fluorescent dye, with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This compound is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker, facilitating the synthesis of PROTAC molecules. The PEG linker enhances solubility in aqueous media, while the NHS ester group enables efficient labeling of primary amines in proteins and antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG5-NHS ester typically involves the conjugation of fluorescein with a PEG linker, followed by the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient coupling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-PEG5-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and antibodies .

Common Reagents and Conditions:

    Reagents: Primary amines (e.g., lysine residues in proteins), organic solvents (DMF, DMSO)

    Conditions: pH 7.0 to 9.0, room temperature

Major Products: The major product formed from the reaction of this compound with primary amines is a fluorescein-labeled protein or antibody. This product retains the fluorescent properties of fluorescein, allowing for easy detection and analysis .

Scientific Research Applications

Chemistry: Fluorescein-PEG5-NHS ester is used in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. This application is crucial for developing targeted therapies for various diseases .

Biology: In biological research, this compound is used to label proteins and antibodies for fluorescence microscopy, flow cytometry, and immunofluorescence assays. These techniques are essential for studying cellular processes and protein interactions .

Medicine: In medical research, this compound is used to develop diagnostic tools and therapeutic agents. Its ability to label specific proteins makes it valuable for imaging and tracking disease biomarkers .

Industry: In the industrial sector, this compound is used in the production of fluorescent probes and sensors. These products are used in various applications, including environmental monitoring and quality control .

Mechanism of Action

Fluorescein-PEG5-NHS ester exerts its effects through the formation of stable amide bonds with primary amines in proteins and antibodies. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the fluorescein-PEG linker to the target molecule. This labeling process allows for the visualization and tracking of the labeled proteins in various assays and imaging techniques .

Comparison with Similar Compounds

  • Fluorescein-PEG3-NHS ester
  • Fluorescein-PEG4-NHS ester
  • Fluorescein-PEG6-NHS ester

Comparison: Fluorescein-PEG5-NHS ester is unique due to its specific PEG linker length, which provides an optimal balance between solubility and flexibility. Compared to shorter PEG linkers (e.g., PEG3, PEG4), PEG5 offers better solubility in aqueous media, while longer PEG linkers (e.g., PEG6) may introduce excessive flexibility, potentially affecting the stability of the labeled proteins .

Properties

Molecular Formula

C38H41N3O14S

Molecular Weight

795.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C38H41N3O14S/c42-25-2-5-29-31(22-25)53-32-23-26(43)3-6-30(32)38(29)28-4-1-24(21-27(28)36(47)54-38)40-37(56)39-10-12-49-14-16-51-18-20-52-19-17-50-15-13-48-11-9-35(46)55-41-33(44)7-8-34(41)45/h1-6,21-23,42-43H,7-20H2,(H2,39,40,56)

InChI Key

SBHQUOCPGORZNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

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